(6-(Chloromethyl)pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Chloromethyl)pyridin-3-yl)methanol is a chemical compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloromethyl group at the 6th position and a hydroxymethyl group at the 3rd position on the pyridine ring. It is typically a colorless to pale yellow solid that is soluble in water, alcohol, and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Chloromethyl)pyridin-3-yl)methanol can be achieved through several methods. One common approach involves the chloromethylation of 3-hydroxymethylpyridine. This reaction typically uses formaldehyde and hydrochloric acid as reagents under acidic conditions . Another method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process .
Chemical Reactions Analysis
Types of Reactions
(6-(Chloromethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: 6-(Chloromethyl)pyridine-3-carboxaldehyde or 6-(Chloromethyl)pyridine-3-carboxylic acid.
Reduction: 6-Methylpyridin-3-yl)methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(6-(Chloromethyl)pyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (6-(Chloromethyl)pyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This can lead to changes in the activity of enzymes or the expression of genes .
Comparison with Similar Compounds
Similar Compounds
(6-Methylpyridin-3-yl)methanol: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
(6-(Bromomethyl)pyridin-3-yl)methanol: Similar in structure but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and the types of reactions it undergoes.
(6-(Hydroxymethyl)pyridin-3-yl)methanol: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different chemical properties and reactivity.
Uniqueness
(6-(Chloromethyl)pyridin-3-yl)methanol is unique due to the presence of both a chloromethyl and a hydroxymethyl group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H8ClNO |
---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
[6-(chloromethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H8ClNO/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4,10H,3,5H2 |
InChI Key |
CQTLBXLNMBCWJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CO)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.